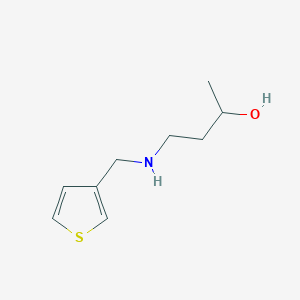
2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid moiety, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group (Cbz) followed by the introduction of the acetic acid moiety. One common method involves the reaction of 3-methylpiperidine with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The carboxylic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reaction with alcohols or amines to form esters or amides.
Major Products Formed
Oxidation: Benzyloxycarbonyl group to carboxylic acids.
Reduction: Free amine from the benzyloxycarbonyl group.
Substitution: Esters or amides from the carboxylic acid moiety.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The benzyloxycarbonyl group can also serve as a protecting group, allowing selective reactions at other functional sites .
Comparison with Similar Compounds
Similar Compounds
(5-Oxooxazolidin-4-yl)acetic acid: Used as a protective group for carboxyl groups in peptide synthesis.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of β-alanine derivatives.
Uniqueness
2-(1-((Benzyloxy)carbonyl)-3-methylpiperidin-4-yl)acetic acid is unique due to its combination of a piperidine ring and a benzyloxycarbonyl-protected amine, which provides versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-(3-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-12-10-17(8-7-14(12)9-15(18)19)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19) |
InChI Key |
FQAUIKXVEAZQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13333561.png)



![6-Methyl-2-thiaspiro[3.3]heptan-6-ol](/img/structure/B13333585.png)
![5'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiolane]](/img/structure/B13333600.png)



![1-Isopropyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13333615.png)



